8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline
Description
8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline is a quinoline derivative featuring a sulfonyl group at the 8-position of the quinoline core, linked to a 4-benzylpiperidine moiety. The benzylpiperidine substituent introduces lipophilicity and steric bulk, which can influence binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
8-(4-benzylpiperidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-26(25,20-10-4-8-19-9-5-13-22-21(19)20)23-14-11-18(12-15-23)16-17-6-2-1-3-7-17/h1-10,13,18H,11-12,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCBBYJQXGVZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine moiety is attached to the sulfonylated quinoline core. This can be achieved using reagents like benzyl chloride and piperidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the quinoline core, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Benzyl chloride, piperidine.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, potentially affecting dopamine or serotonin levels in the brain.
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
The nature of the heterocyclic ring attached to the sulfonyl group critically impacts bioactivity and physicochemical properties. Key analogs include:
Substituent Position on the Quinoline Core
The position of the sulfonyl group on the quinoline ring influences electronic properties and biological interactions:
Key Insight: 8-substituted quinolines (like the target compound) may exhibit reduced antiplasmodial activity compared to 7-chloro analogs, as electron-withdrawing groups at the 8-position diminish potency .
Sulfur Oxidation State and Spacer Length
The oxidation state of sulfur and spacer length between the quinoline and heterocycle affect bioactivity:
Key Insight : Sulfonyl groups generally enhance metabolic stability compared to sulfinyl or thioether derivatives, though spacer length optimization (e.g., 2–3 carbon chains) can improve target engagement .
Biological Activity
8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline, also known as BQS, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BQS, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of BQS features a quinoline core substituted with a sulfonyl group linked to a benzylpiperidine moiety. The synthesis of BQS typically involves several key steps, including:
- Formation of the Quinoline Core : This can be achieved through various synthetic routes such as cyclization reactions.
- Sulfonylation : The introduction of the sulfonyl group is usually performed using sulfonyl chlorides in the presence of bases.
- Benzylpiperidine Attachment : The final step involves coupling the benzylpiperidine with the sulfonylquinoline derivative.
Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity .
The biological activity of BQS is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that BQS may act as an inhibitor of certain enzymes or receptors involved in disease processes. Ongoing research aims to elucidate the precise mechanisms through which BQS exerts its effects .
Anticancer Activity
BQS has shown promising results in anticancer assays. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- Hep G2 (liver cancer)
- HCT116 (colon cancer)
For instance, compounds structurally related to BQS exhibited IC50 values indicating significant cytotoxicity against these cell lines . The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and piperidine groups can enhance anticancer activity .
Neuroprotective Effects
Research indicates that BQS may possess neuroprotective properties. It has been evaluated for its ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. Animal models have shown that BQS administration can reduce markers of inflammation in the brain .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of BQS derivatives against MCF-7 and HCT116 cell lines. The results indicated that certain derivatives had IC50 values as low as 4.4 μM, demonstrating potent activity compared to standard chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| BQS Derivative A | MCF-7 | 4.4 |
| BQS Derivative B | HCT116 | 3.5 |
Case Study 2: Neuroprotection
In a neuroprotective study, BQS was administered to mice subjected to induced neuroinflammation. Results showed a significant decrease in pro-inflammatory cytokines compared to control groups, suggesting a protective effect against neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
